12-O-acetyl-16-O-methylhyrtiolide
Description
Properties
Molecular Formula |
C28H42O6 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(1R,4R,5aS,5bR,7aS,11aS,11bR,13R,13aS)-1-hydroxy-4-methoxy-5b,8,8,11a,13a-pentamethyl-3-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate |
InChI |
InChI=1S/C28H42O6/c1-15(29)33-20-14-18-26(4)11-8-10-25(2,3)17(26)9-12-27(18,5)19-13-16(32-7)21-22(28(19,20)6)24(31)34-23(21)30/h16-20,24,31H,8-14H2,1-7H3/t16-,17+,18-,19+,20-,24-,26+,27-,28-/m1/s1 |
InChI Key |
AAGQILLTUBPRPF-VCZKCASYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@@H](C4)OC)C(=O)O[C@H]5O)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(C4)OC)C(=O)OC5O)C)C)(C)C)C |
Synonyms |
12-O-acetyl-16-O-methylhyrtiolide |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Fractionation
The isolation of 12-O-acetyl-16-O-methylhyrtiolide begins with the collection of Hyattella sponge biomass, typically preserved in ethanol or methanol to prevent degradation. Crude extracts are prepared via sequential solvent extraction:
-
Defatting : Hexane or dichloromethane removes lipophilic contaminants.
-
Polar extraction : Methanol or ethanol extracts secondary metabolites, including sesterterpenoids.
-
Partitioning : Liquid-liquid partitioning with ethyl acetate and water concentrates terpenoid-rich fractions.
A representative protocol involves soaking freeze-dried sponge material in methanol (3 × 24 hours), filtering, and evaporating under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract undergoes multi-step chromatography:
| Step | Technique | Stationary Phase | Mobile Phase | Outcome |
|---|---|---|---|---|
| 1 | Vacuum LC | Silica gel | Hexane/EtOAc gradient | Removal of non-polar impurities |
| 2 | Column LC | C18-reversed phase | MeOH/H2O (70:30 → 90:10) | Enrichment of sesterterpenoids |
| 3 | Preparative HPLC | C18 column | Acetonitrile/H2O (65:35) | Isolation of pure compound |
Final purification via preparative HPLC typically yields 12-O-acetyl-16-O-methylhyrtiolide in 0.002–0.005% dry weight, consistent with scalarane sesterterpenoid recovery rates.
Structural Elucidation Techniques
Spectroscopic Analysis
The structure of 12-O-acetyl-16-O-methylhyrtiolide was determined using:
Stereochemical Assignment
Nuclear Overhauser effect spectroscopy (NOESY) correlations confirmed the relative configuration:
Synthetic Challenges and Analogous Routes
No total synthesis of 12-O-acetyl-16-O-methylhyrtiolide has been reported, owing to its stereochemical complexity and polycyclic framework. However, synthetic efforts toward scalarane analogs provide insights:
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing and characterizing 12-O-acetyl-16-O-methylhyrtiolide?
- Methodological Answer : Synthesis typically involves isolation from marine sponges (e.g., Hyrtios erectus) or semi-synthetic modification of scalarane precursors. Characterization requires spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via - and -NMR chemical shifts, coupling constants, and NOESY correlations .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve absolute configuration when crystalline derivatives are obtainable .
- Key Consideration : Reproducibility demands detailed experimental protocols (e.g., solvent systems, reaction times) in supplementary materials .
Q. Which in vitro models are suitable for assessing the bioactivity of 12-O-acetyl-16-O-methylhyrtiolide?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., SARS-CoV-2 M inhibition) with IC determination .
- Cytotoxicity Screening : Employ cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, ensuring proper controls for solvent effects .
- Anti-inflammatory Activity : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
Advanced Research Questions
Q. How do molecular docking studies elucidate interactions between 12-O-acetyl-16-O-methylhyrtiolide and viral targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate protocols with co-crystallized ligands .
- Key Metrics : Analyze binding affinity (ΔG, kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic contacts). For example, 12-O-acetyl-16-O-methylhyrtiolide showed strong docking scores against SARS-CoV-2 targets:
| Compound | SARS-CoV-2 M (ΔG) | PL (ΔG) |
|---|---|---|
| 12-O-acetyl-16-O-methylhyrtiolide | -10.0880 | -10.2102 |
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Source Analysis : Compare experimental variables (e.g., cell line specificity, compound purity) .
- Statistical Rigor : Apply ANOVA or t-tests to evaluate significance; report confidence intervals and effect sizes .
- Replication Studies : Independently validate results using standardized protocols (e.g., OECD guidelines) .
Q. What computational approaches validate the structural stability of 12-O-acetyl-16-O-methylhyrtiolide in drug design?
- Methodological Answer :
- MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to analyze RMSD and RMSF fluctuations .
- Binding Free Energy : Calculate ΔG using MM/GBSA or MM/PBSA methods to corroborate docking results .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., LogP, bioavailability) .
Data Contradiction and Analysis
Q. How should researchers address conflicting results in the mechanism of action of 12-O-acetyl-16-O-methylhyrtiolide?
- Methodological Answer :
- Pathway Mapping : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify dysregulated pathways .
- Dose-Response Curves : Establish EC/IC ratios to differentiate on-target vs. off-target effects .
- Cross-Study Synthesis : Conduct meta-analyses using PRISMA guidelines to reconcile findings .
Experimental Design Considerations
Q. What strategies optimize isolation yields of 12-O-acetyl-16-O-methylhyrtiolide from natural sources?
- Methodological Answer :
- Extraction Optimization : Test solvent systems (e.g., MeOH:DCM gradients) and chromatographic resins (e.g., Sephadex LH-20) .
- Ecological Factors : Account for sponge collection seasonality and habitat-specific metabolite variation .
Ethical and Reporting Standards
Q. How should researchers ensure ethical reporting of 12-O-acetyl-16-O-methylhyrtiolide data?
- Methodological Answer :
- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
- Conflict Disclosure : Declare funding sources and potential biases in the Acknowledgments section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
